3-methyl-2,4-dinitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,4-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYJDKBMRBWHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074428 | |
| Record name | 2,4-Dinitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10202-92-3 | |
| Record name | 3-Methyl-2,4-dinitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10202-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Toluidine, 2,4-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitro-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Chemical Reactivity and Transformation
Electron-Withdrawing Effects of Nitro Groups on Aromatic Reactivity
The presence of two nitro (–NO₂) groups on the aromatic ring of 3-methyl-2,4-dinitroaniline profoundly impacts its chemical reactivity. Nitro groups are potent electron-withdrawing groups, a characteristic that significantly decreases the electron density of the benzene (B151609) ring. solubilityofthings.comchemicalbook.com This electron deficiency, or electrophilicity, makes the aromatic ring susceptible to attack by nucleophiles. masterorganicchemistry.comwikipedia.org
The electron-withdrawing nature of the nitro group is a combination of two effects: the inductive effect (-I) and the resonance effect (-R). The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds (inductive effect). quora.com Furthermore, the nitro group can delocalize the π-electrons of the benzene ring onto itself through resonance, further decreasing the ring's electron density. quora.com This delocalization is particularly effective when the nitro group is positioned ortho or para to the reaction center, as it allows for the stabilization of a negative charge in the intermediate formed during nucleophilic attack. masterorganicchemistry.comwikipedia.org
In this compound, the two nitro groups work in concert to activate the ring for nucleophilic aromatic substitution (SNAr) reactions. masterorganicchemistry.comsmolecule.com Conversely, the methyl (–CH₃) group is an electron-donating group, which slightly counteracts the effect of the nitro groups by increasing the electron density on the ring through a positive inductive effect (+I). solubilityofthings.com However, the combined electron-withdrawing strength of the two nitro groups overwhelmingly dominates, rendering the aromatic ring highly electrophilic.
Nucleophilic Substitution Reactions of this compound
The electron-deficient nature of the aromatic ring in this compound makes it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. smolecule.comscirp.org In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.
Reactivity with Diverse Nucleophiles (e.g., Amines, Alcohols)
This compound can react with a variety of nucleophiles, including amines and alcohols, to form substituted products. smolecule.com The reaction typically involves the attack of the nucleophile at a carbon atom bearing a suitable leaving group. In the context of related dinitroaniline compounds, this often involves the displacement of a halide or other good leaving group from the aromatic ring. For instance, the synthesis of similar dinitroanilines can be achieved by reacting a dinitrochlorobenzene with an appropriate amine. scirp.orggoogle.com
The general mechanism for these reactions involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgacs.org This intermediate is negatively charged and is stabilized by the electron-withdrawing nitro groups. wikipedia.org The subsequent departure of the leaving group restores the aromaticity of the ring and yields the final substitution product. The rate of these reactions is influenced by the strength of the nucleophile and the nature of the solvent. scirp.orgscirp.org
| Substrate | Nucleophile | Product | Reference |
|---|---|---|---|
| 1-Chloro-2,4-dinitrobenzene | Ammonia (B1221849) | 2,4-Dinitroaniline (B165453) | google.com |
| 1-Fluoro-2,4-dinitrobenzene | 3-Ethynylaniline | N-(3-ethynylphenyl)-2,4-dinitroaniline | researchgate.net |
| 2,4-Dinitrochlorobenzene | Cyclohexylamine | N-cyclohexyl-2,4-Dinitroaniline | scirp.org |
Kinetic and Thermodynamic Considerations in SNAr Pathways
The kinetics and thermodynamics of SNAr reactions are crucial for understanding the reactivity of compounds like this compound. The reaction typically proceeds through a two-step addition-elimination mechanism. scirp.orgresearchgate.net The formation of the Meisenheimer complex can be the rate-determining step, or in some cases, the departure of the leaving group can be rate-limiting. scirp.orgresearchgate.net
Reduction Chemistry of the Nitro Groups in this compound
The nitro groups of this compound are readily reduced to amino groups under various reaction conditions. smolecule.com This transformation is a fundamental process in the synthesis of various derivatives.
Selective Reduction Methodologies for Mononitro Species
Selective reduction of one nitro group in a dinitro compound to yield a nitroaniline is a synthetically useful transformation. Several methods have been developed for the selective reduction of polynitroarenes. One common method involves the use of ammonium (B1175870) sulfide (B99878) or alkali metal sulfides, a reaction known as the Zinin reduction. tandfonline.comsciencemadness.org This method has been shown to selectively reduce one nitro group in 2,4-dinitroanilines. tandfonline.com Another approach is catalytic hydrogenation using reagents like platinum on carbon under controlled acidic conditions. tandfonline.com For instance, the catalytic reduction of 2,4-dinitroanilines in a mixture of acetic acid, water, and sulfuric acid has been shown to selectively reduce the 4-nitro group. tandfonline.com The choice of reducing agent and reaction conditions is critical to achieving selectivity. researchgate.netspcmc.ac.in
| Reagent | Conditions | Typical Product | Reference |
|---|---|---|---|
| Ammonium sulfide (NH₄)₂S | Aqueous or alcoholic solution | Mononitroamine | tandfonline.com |
| Sodium sulfide (Na₂S) | - | Mononitroamine | spcmc.ac.in |
| Platinum on carbon (Pt/C) | Acidic media (e.g., acetic acid/sulfuric acid) | Mononitroamine | tandfonline.com |
| Hydrazine hydrate (B1144303) with FeCl₃ and charcoal | - | Mononitroamine or diamine | researchgate.net |
Formation of Diamino Derivatives and Subsequent Transformations
Complete reduction of both nitro groups in this compound leads to the formation of 3-methyl-1,2,4-triaminobenzene. This transformation can be achieved using stronger reducing agents or more forcing reaction conditions. For example, reduction with tin (Sn) in the presence of hydrochloric acid (HCl) is a classic method for the complete reduction of nitroarenes to amines.
The resulting diamino derivatives are versatile intermediates for the synthesis of a wide range of compounds. For example, they can undergo diazotization reactions, where the amino groups are converted to diazonium salts. These salts are highly reactive and can be subsequently transformed into a variety of other functional groups, providing access to a diverse array of substituted aromatic compounds.
Acid-Base Equilibrium and Protonation/Deprotonation Dynamics
The chemical behavior of this compound is significantly influenced by its acid-base properties, which are dictated by the presence of multiple functional groups capable of proton exchange. The aromatic ring is substituted with two strongly electron-withdrawing nitro groups (-NO2), an amino group (-NH2), and a methyl group (-CH3). This specific arrangement creates distinct sites for protonation and deprotonation, leading to complex equilibria in solution.
The electron-withdrawing nature of the two nitro groups increases the acidity of the protons on the amino group, making them susceptible to removal by a base. Similarly, studies on related dinitroaniline derivatives have shown that a methyl group positioned ortho to a nitro group can also be sufficiently acidic to undergo deprotonation in the presence of a strong base. researchgate.net The reversible interaction of dinitroaniline compounds with bases like hydroxide (B78521) ions can involve multiple kinetic processes, including the deprotonation of both the amino and methyl groups. researchgate.net
In acidic media, the primary site of protonation is the amino group, forming an anilinium ion. However, the basicity of the amino group is considerably reduced by the delocalization of its lone pair of electrons into the aromatic ring and the powerful inductive and resonance effects of the ortho and para nitro groups. Dinitroaniline derivatives are often used as Hammett indicators to determine the acidity of solutions. cdnsciencepub.com
The equilibrium between the neutral, protonated, and deprotonated species is highly dependent on the pH of the medium. In strongly basic solutions, deprotonation can lead to the formation of an anionic species. For instance, studies on N-alkylated 2,4-dinitroanilines show they react with sodium methoxide (B1231860) to form the conjugate base through proton loss from the amino group. researchgate.net In some cases, competition between proton loss and addition of the base to an unsubstituted ring position can occur. researchgate.net
The dynamics of these proton transfer events are crucial for understanding the compound's reactivity. The rate of proton abstraction and subsequent carbanion protonation have been measured for related compounds, allowing for the estimation of their pKa values. researchgate.net
Table 1: Protonation/Deprotonation Sites in Dinitroaniline Derivatives and Influencing Factors
| Site | Process | Influencing Factors | Research Finding Reference |
| Amino Group (-NH2) | Deprotonation | Presence of strong base (e.g., NaOH, NaOCH3); electron-withdrawing nitro groups increase acidity. | researchgate.net |
| Amino Group (-NH2) | Protonation | Presence of strong acid; forms anilinium ion. | cdnsciencepub.com |
| Methyl Group (-CH3) | Deprotonation | Requires a strong base; facilitated by adjacent nitro group; leads to carbanion formation. | researchgate.net |
| Aromatic Ring | Base Addition | Competes with deprotonation in some dinitroaniline structures (e.g., 2,6-dinitroaniline). | researchgate.net |
Intramolecular Cyclization Pathways of Dinitroaniline Derivatives
Dinitroaniline derivatives, particularly those with appropriate N-substituents, are known to undergo intramolecular cyclization reactions to form various heterocyclic systems. These reactions are of significant interest for the synthesis of compounds with potential biological activity, such as benzimidazoles. nih.gov The cyclization is typically facilitated by the electronic properties conferred by the dinitro-substituted ring.
A common pathway involves the base-catalyzed cyclization of N-substituted 2,4-dinitroanilines. nih.gov The reaction is initiated by the deprotonation of the amino group by a base, such as sodium hydroxide. nih.govpsu.edu This generates a highly nucleophilic anion, which then attacks the carbon atom bearing the ortho-nitro group. This intramolecular nucleophilic aromatic substitution results in the displacement of the nitro group and the formation of a new ring. For example, the base-catalyzed cyclization of N-(2,4-dinitrophenyl)alanine leads to the formation of 2-methyl-5-nitro-1H-benzimidazole-3-oxide. nih.gov The presence of two nitro groups is crucial, as it increases the acidity of the N-H hydrogen, facilitating the initial deprotonation step. nih.gov
Kinetic studies on the reaction of N-n-butyl-2,6-dinitroaniline with sodium hydroxide showed the formation of 7-nitro-2-n-propyl-1H-benzimidazole 3-oxide. psu.edu The mechanism for the formation of this N-oxide product requires the initial deprotonation of the substrate. psu.edu The fact that N-alkylation (preventing initial deprotonation at the nitrogen) inhibits this cyclization pathway further supports the proposed mechanism. psu.edu
Another synthetic route involves the cyclization of 3-substituted isoindolin-1-ones, which can be prepared from 2-nitroaniline (B44862) derivatives. acs.org For instance, 3-((4-methyl-2-nitrophenyl)amino)isoindolin-1-one, an isomer of the title compound, can be synthesized and potentially used as a precursor for further cyclization reactions. acs.org These reactions demonstrate that the dinitroaniline framework is a versatile scaffold for constructing complex heterocyclic molecules through intramolecular ring-closure strategies.
Table 2: Examples of Intramolecular Cyclization in Dinitroaniline Derivatives
| Starting Material | Reagents/Conditions | Product | Research Finding Reference |
| N-(2,4-dinitrophenyl)alanine | NaOH in aqueous dioxane | 2-methyl-5-nitro-1H-benzimidazole-3-oxide | nih.gov |
| N-n-butyl-2,6-dinitroaniline | NaOH in 10% 1,4-dioxane–water | 7-nitro-2-n-propyl-1H-benzimidazole 3-oxide | psu.edu |
| 2-cyanobenzaldehyde and 4-methyl-2-nitroaniline | Two-step procedure | 3-((4-Methyl-2-nitrophenyl)amino)isoindolin-1-one | acs.org |
| N-(2,4-dinitrophenyl)phenylalanine | Base-catalyzed | 2-benzyl-5-nitro-1H-benzimidazole-3-oxide | nih.gov |
Azo Coupling Reactions Involving Diazotized Dinitroaniline Moieties
Azo coupling is a cornerstone reaction in organic synthesis, particularly for producing a vast array of dyes. This process involves a diazotized dinitroaniline moiety acting as an electrophile. The reaction proceeds in two distinct stages: diazotization followed by azo coupling. nih.gov
Spectroscopic Elucidation and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Therefore, the requested article with detailed research findings and data tables cannot be created.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of 3-methyl-2,4-dinitroaniline are dictated by its chromophoric system, which consists of a benzene (B151609) ring substituted with two nitro groups (powerful electron-withdrawing groups and chromophores), an amino group (an auxochrome with electron-donating properties), and a methyl group (a weak electron-donating group). This combination of functional groups gives rise to characteristic electronic transitions, primarily n→π* and π→π*, resulting in strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum.
The interaction between the amino group's lone pair of electrons and the π-system of the dinitrated benzene ring is expected to cause a significant bathochromic (red) shift in the absorption maxima compared to unsubstituted dinitrobenzene. The presence of these substituents creates an extended conjugated system that lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For the related compound 2,4-dinitroaniline (B165453), characteristic maximum absorption wavelengths have been recorded in various solvents, providing a basis for estimating the spectral properties of its 3-methyl derivative. nih.gov
Table 1: Expected UV-Vis Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Region | Chromophore/Functional Groups Involved |
|---|---|---|
| π→π* | 230–280 nm | Aromatic ring and nitro groups |
Note: The exact λmax values and molar absorptivity (ε) for this compound would require experimental measurement.
The strong absorbance of the dinitrophenylamine chromophore makes UV-Vis spectrophotometry a valuable tool for quantitative analysis and reaction monitoring. This technique can be employed to track the progress of chemical reactions where this compound is either a reactant or a product. For instance, in the synthesis of this compound via the nitration of 3-methylaniline (m-toluidine), spectrophotometry can monitor the formation of the dinitro product over time.
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a particularly powerful method for such applications. By setting the detector to a wavelength where the analyte has strong absorbance, typically around 254 nm for many nitroaromatic compounds, it is possible to separate and quantify the components of a complex reaction mixture with high sensitivity and resolution. nih.govplos.org This allows for the determination of reaction kinetics, yield, and purity. The detection limits for related nitroaromatic compounds using HPLC-UV can reach the microgram-per-liter (µg/L) range, demonstrating the method's high sensitivity. plos.org
Mass Spectrometry (MS)
Mass spectrometry is a definitive technique for determining the molecular weight of a compound and elucidating its structure through fragmentation analysis. For this compound (C₇H₇N₃O₄), the monoisotopic mass is 197.044 Da. An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺•) at m/z 197.
The fragmentation pattern of nitroaromatic compounds is well-characterized and typically involves the sequential loss of functional groups, particularly those related to the nitro substituents. The fragmentation of this compound would likely proceed through several key pathways initiated by the ionization of the molecule. Common fragmentation mechanisms for related dinitroaniline and dinitrotoluene compounds include the loss of neutral species such as •OH, •NO, and •NO₂. The "ortho effect," a fragmentation pattern common in ortho-substituted nitrobenzenes, can lead to the loss of an •OH radical from the molecular ion.
Table 2: Proposed Key Fragments in the Electron Ionization Mass Spectrum of this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 197 | [C₇H₇N₃O₄]⁺• (Molecular Ion) | - |
| 180 | [C₇H₆N₃O₃]⁺ | •OH |
| 167 | [C₇H₇N₂O₃]⁺• | •NO |
| 151 | [C₇H₇N₂O₂]⁺• | •NO₂ |
Note: This table represents a proposed fragmentation pattern based on known behaviors of similar compounds. Relative intensities would depend on the stability of the fragment ions.
Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique often used with liquid chromatography-mass spectrometry (LC-MS). For nitroaromatic compounds, negative-ion mode APCI is particularly effective. Studies on dinitrotoluene (DNT) isomers, which are structurally analogous to this compound, provide significant insight into the expected ionization and decomposition mechanisms. dtic.milnih.gov
In negative-ion APCI, nitroaromatic compounds can form ions through two primary competing mechanisms:
Electron Capture: Formation of a molecular radical anion, M•⁻.
Deprotonation: Formation of a deprotonated molecule, [M-H]⁻, by losing a proton from an acidic site (such as the amino group or the methyl group).
For DNT isomers, the [M-H]⁻ ion is often more abundant and stable than the M•⁻ radical anion. nih.gov The relative efficiency of these pathways depends on the specific isomeric structure and the stability of the resulting anion. nih.gov
Following ionization, the resulting anions can undergo further decomposition (fragmentation). A characteristic fragmentation pathway for DNTs is the loss of nitric oxide (•NO) from the deprotonated molecule, leading to the formation of an [M-H-NO]⁻ ion. nih.gov This provides a diagnostic fragment for identifying dinitroaromatic structures.
Table 3: Expected Anions and Decomposition Products in Negative-Ion APCI-MS
| m/z Value | Ion | Formation/Decomposition Pathway |
|---|---|---|
| 197 | [C₇H₇N₃O₄]•⁻ (M•⁻) | Electron Capture |
| 196 | [C₇H₆N₃O₄]⁻ ([M-H]⁻) | Deprotonation (from -NH₂ or -CH₃) |
Note: Data is inferred from studies on analogous dinitrotoluene isomers. dtic.milnih.gov
Crystallographic Investigations of 3 Methyl 2,4 Dinitroaniline and Its Complexes
Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
No single-crystal X-ray diffraction studies for 3-methyl-2,4-dinitroaniline have been found. Consequently, critical data such as its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.
Crystal Packing Analysis and Intermolecular Interactions (Hydrogen Bonding, Van der Waals)
Without a determined crystal structure, an analysis of the crystal packing and the specific intermolecular interactions, including hydrogen bonding and van der Waals forces, cannot be performed.
Polymorphism and Solid-State Structural Variability
There are no reports on the existence of polymorphs for this compound. Investigations into polymorphism require the isolation and structural characterization of different crystalline forms, which has not been documented for this compound.
Co-crystallization and Supramolecular Assembly with Related Molecules
No studies concerning the co-crystallization of this compound or its involvement in supramolecular assemblies have been identified in the searched literature.
Future research may uncover the crystallographic properties of this compound, at which point a detailed article as requested could be generated.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Geometric Optimization
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. A fundamental application of DFT is geometric optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure.
Table 1: Representative Optimized Geometric Parameters for Substituted Anilines (Illustrative) (Note: Specific experimental or calculated values for 3-methyl-2,4-dinitroaniline are not available in the cited literature. This table illustrates typical parameters.)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (aromatic) | 1.39 - 1.41 | ~120 |
| C-N (amino) | ~1.39 | ~120 |
| C-N (nitro) | ~1.48 | ~118 |
| N-O (nitro) | ~1.23 | ~118 |
| C-C (methyl) | ~1.51 | ~119 |
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For this compound, key rotations include the orientation of the amino (-NH2) and nitro (-NO2) groups relative to the benzene (B151609) ring.
Prediction of Electronic Properties (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are key to understanding its reactivity and spectral behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comresearchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. For nitroaromatic compounds like this compound, the strong electron-withdrawing nature of the nitro groups typically lowers the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and indicating a higher susceptibility to nucleophilic attack. researchgate.net
Table 2: Calculated Frontier Orbital Energies and Related Properties (Illustrative) (Note: Specific values for this compound are not available. This table presents typical values for related nitroaniline compounds.)
| Property | Typical Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.0 to -7.0 |
| LUMO Energy | -2.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | 3.0 to 4.5 |
| Ionization Potential (I ≈ -EHOMO) | 6.0 to 7.0 |
| Electron Affinity (A ≈ -ELUMO) | 2.0 to 3.0 |
Spectroscopic Property Simulations (Vibrational Frequencies, NMR Chemical Shifts)
Computational methods can simulate various types of spectra, providing valuable aid in the interpretation of experimental data.
Vibrational Frequencies: Theoretical calculations of vibrational frequencies (infrared and Raman spectra) are performed by calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the normal modes of vibration of the molecule. For this compound, characteristic vibrational modes include N-H stretching of the amino group, symmetric and asymmetric stretching of the N-O bonds in the nitro groups, C-H stretching of the aromatic ring and methyl group, and various ring deformation modes. Comparing simulated spectra with experimental ones helps confirm the molecular structure and assign spectral bands. researchgate.net
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk These calculations can predict the chemical shifts for the different protons and carbons in this compound, which are influenced by the electronic environment created by the electron-donating amino and methyl groups and the electron-withdrawing nitro groups. Such simulations are particularly useful for assigning peaks in complex spectra and understanding conformational details in solution. scispace.com
Computational Exploration of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the potential energy surface for a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states—the high-energy structures that represent the barrier to reaction.
For a molecule like this compound, computational studies could explore various reactions, such as nucleophilic aromatic substitution or reduction of the nitro groups. For instance, the reaction of 2,4-dinitroanisole (B92663) (a related compound) with a nucleophile has been studied computationally to map the reaction pathway, including the formation of a Meisenheimer complex intermediate. acs.org Similar studies on this compound would involve locating the transition state structures and calculating the activation energies, providing insights into the reaction kinetics and mechanism. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions and interactions over time.
For this compound, MD simulations could be used to study its behavior in different environments, such as in various solvents or in the solid state. These simulations can provide information on solvation structures, diffusion coefficients, and intermolecular interactions, such as hydrogen bonding between molecules. In the context of materials science, MD can be used to predict macroscopic properties like density and heat of sublimation by simulating the crystalline state. dtic.mil
Environmental Transformation Pathways and Degradation Mechanisms
Photolytic Degradation Processes under Simulated Environmental Conditions
Photolytic degradation is a key process in the environmental transformation of many organic compounds. For dinitroaniline herbicides, which are structurally similar to 3-methyl-2,4-dinitroaniline, photodecomposition is a recognized degradation pathway. Studies on 2,4-dinitroaniline (B165453) have shown that it undergoes degradation under UV irradiation. The process can be influenced by the presence of photocatalysts such as titanium dioxide (TiO2), which can enhance the rate of photooxidation. researchgate.net The degradation of 2,4-dinitroaniline under UV light results in changes to its UV-Vis absorption spectrum, indicating alteration of the chemical structure. researchgate.net While direct studies on this compound are limited, the photochemical behavior of related dinitrotoluene (DNT) compounds suggests that photolysis is a primary degradation mechanism in oxygenated water. For instance, the photodegradation of 2,6-DNT is significantly accelerated under simulated solar radiation. The degradation of herbicides can be influenced by the energy of the light source, with higher energy leading to faster degradation and the formation of different metabolites. researchgate.net
Biodegradation Pathways by Microbial Systems
Microbial activity plays a critical role in the breakdown of organic pollutants in the environment. The biodegradation of compounds structurally related to this compound, such as dinitroaniline herbicides and other nitroaromatic compounds, has been the subject of various studies.
Aerobic and Anaerobic Transformation Mechanisms
Both aerobic and anaerobic conditions can facilitate the microbial transformation of nitroaromatic compounds. Under anaerobic conditions, the primary transformation pathway for compounds like 2,4-dinitroanisole (B92663) (DNAN) and N-methyl-p-nitroaniline (MNA) is the reduction of the nitro groups to amino groups. researchgate.netnih.govunl.edu For example, in anaerobic fluidized-bed bioreactors, DNAN is transformed into diaminoanisole, and MNA is converted to N-methyl-p-phenylenediamine. nih.govunl.edu This reduction of nitro groups is a common feature in the anaerobic metabolism of nitroaromatic compounds. researchgate.netnih.gov
Under aerobic conditions, the degradation pathways can be more varied. While some dinitroaniline herbicides show persistence, certain bacteria have been shown to degrade them. nih.gov For instance, a Bacillus sp. has been observed to transform 2,4-dinitroanisole to 2-amino-4-nitroanisole under aerobic conditions. scispace.com The persistence of dinitroaniline residues in soil can be influenced by both aerobic and anaerobic conditions. nih.gov
Identification of Microbial Metabolites and Intermediate Compounds
The microbial degradation of dinitroaniline compounds leads to the formation of various metabolites. In the anaerobic transformation of MNA, N-methyl-p-phenylenediamine has been identified as a key metabolite. nih.govunl.edu For dinitroaniline herbicides like pendimethalin, identified metabolites include 6-aminopendimethalin and 3,4-dimethyl-2,6-dinitroaniline, which are formed through the reduction of a nitro group. researchgate.net Further degradation can lead to the formation of compounds like N-(1-ethylpropyl)-3-methyl-2,6-diaminobenzene. researchgate.net In some cases, the transformation products can form azobond polymers upon exposure to air. nih.govunl.edu Studies on 2,4-dinitroaniline have identified 2,4-dinitrophenylhydroxylamine as a major metabolite in animal systems, which is then conjugated for excretion. nih.gov
Abiotic Hydrolysis and Chemical Transformation in Aqueous Media
Abiotic degradation processes, such as hydrolysis and chemical reduction, can contribute to the transformation of this compound in aquatic environments. While specific data on the hydrolysis of this compound is limited, studies on dinitroaniline herbicides indicate that abiotic reduction is a significant transformation pathway. These compounds can be reduced by naturally occurring reductants like surface-bound ferrous iron (Fe(II)) in goethite suspensions. nih.gov This abiotic reduction of the nitro groups is a key transformation process in anoxic environments. The reaction rates of these abiotic reductions are often strongly dependent on environmental factors such as pH. nih.gov
Influence of Environmental Factors on Degradation Kinetics (e.g., pH, Temperature, Presence of Catalysts)
The rate of degradation of this compound is influenced by several environmental factors.
pH: The pH of the surrounding medium can significantly affect both abiotic and biotic degradation processes. The abiotic reduction of dinitroaniline herbicides by aqueous Fe(II) and in Fe(II)/goethite systems is strongly pH-dependent, with reaction rates increasing as the pH rises. nih.gov
Temperature: Temperature is another critical factor influencing degradation rates. The persistence of dinitroaniline herbicides in soil has been shown to be dependent on temperature. nih.gov Generally, higher temperatures lead to faster degradation rates. For instance, the thermal degradation of poly(N-methylaniline) shows distinct stages of weight loss at different temperature ranges. researchgate.net The photodegradation of some herbicides is also affected by temperature, with combined exposure to UV light and heat leading to more significant degradation. nih.gov
Presence of Catalysts: The presence of catalysts can significantly enhance the degradation of dinitroaniline compounds. As mentioned in the photolytic degradation section, TiO2 can act as a photocatalyst to accelerate the degradation of 2,4-dinitroaniline under UV irradiation. researchgate.net The efficiency of such photocatalytic degradation can also be influenced by the properties of the catalyst and the pH of the solution. nih.gov
Sorption and Transport Behavior in Environmental Matrices
The mobility and bioavailability of this compound in the environment are largely governed by its sorption to soil and sediment particles. Dinitroaniline herbicides are generally considered to have low mobility in soil due to their tendency to adsorb to soil components. nih.gov This sorption is primarily attributed to the interaction with soil organic matter. acs.org The persistence of these compounds in soil suggests that they are not readily leached into groundwater. nih.gov However, the moderate estimated water solubility and soil adsorption coefficient of the related compound 3,5-dinitroaniline (B184610) suggest a moderate potential for leaching or runoff. nih.gov The transport and fate of dinitroaniline herbicides in the environment are complex, with factors such as soil type, organic matter content, and moisture influencing their behavior. nih.gov
Interactive Data Table: Environmental Transformation of Dinitroaniline Compounds
| Transformation Pathway | Compound Class | Key Processes | Influencing Factors | Resulting Products/Metabolites |
| Photolytic Degradation | Dinitroanilines | Photooxidation, Photodecomposition | UV irradiation, Photocatalysts (e.g., TiO2), Light energy | Altered chemical structures, Less toxic metabolites |
| Biodegradation (Anaerobic) | Nitroaromatics | Nitro group reduction | Presence of electron donors | Amino derivatives (e.g., diaminoanisole, N-methyl-p-phenylenediamine), Azobond polymers |
| Biodegradation (Aerobic) | Dinitroanilines | Nitro group reduction, Demethylation | Microbial populations, Nutrient availability | Amino derivatives, Hydroxylated compounds |
| Abiotic Hydrolysis/Reduction | Dinitroaniline Herbicides | Chemical reduction of nitro groups | pH, Presence of reductants (e.g., Fe(II)) | Reduced aniline (B41778) derivatives |
| Sorption | Dinitroanilines | Adsorption to soil particles | Soil organic matter content, Clay content | Reduced mobility and bioavailability |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are central to the analysis of 3-methyl-2,4-dinitroaniline, providing the necessary separation from complex sample matrices and enabling precise quantification. Gas and liquid chromatography are the most prominently used techniques.
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of thermally stable and volatile compounds like many dinitroanilines. spkx.net.cnafricaresearchconnects.com While specific methods for this compound are not extensively documented in public literature, the analytical approaches for other dinitroaniline herbicides are well-established and directly applicable.
The general workflow involves the extraction of the analyte from the sample matrix using an organic solvent, followed by a clean-up step to remove interfering substances. spkx.net.cn The extract is then injected into the GC system, where the compound is vaporized and separated on a capillary column. The choice of the column's stationary phase is critical for achieving good resolution. For nitroaromatic compounds, columns with mid-range polarity are often employed.
When coupled with a mass spectrometer, GC provides not only retention time data for identification but also mass spectra, which offer a high degree of certainty in compound identification through characteristic fragmentation patterns. Electron ionization (EI) is a common ionization technique used for this purpose. For enhanced sensitivity and selectivity, tandem mass spectrometry (MS/MS) can be utilized, which is particularly useful for complex matrices. africaresearchconnects.com
Table 1: Representative GC-MS Parameters for Dinitroaniline Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 60 °C, ramp to 280 °C |
| Carrier Gas | Helium at a constant flow rate |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Scan or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of nitroaromatic compounds, including dinitroanilines. epa.govtandfonline.com It is particularly advantageous for compounds that may be thermally labile or not sufficiently volatile for GC analysis.
Reversed-phase HPLC is the most common mode of separation, utilizing a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govtandfonline.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple nitroaromatic compounds in a single run.
Detection is commonly performed using an ultraviolet (UV) detector, as nitroaromatic compounds exhibit strong absorbance in the UV region, typically around 254 nm. tandfonline.commtc-usa.com For more complex samples or when higher selectivity is required, a diode array detector (DAD) or a mass spectrometer (LC-MS) can be used. On-line preconcentration techniques can be coupled with HPLC to improve the limits of detection for trace analysis in environmental samples. tandfonline.comresearchgate.net
Table 2: Typical HPLC Conditions for Nitroaromatic Compound Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
Spectrophotometric Assays for Trace Analysis
Spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of dinitroanilines, particularly for screening purposes. These methods are typically based on a color-forming reaction. A common approach involves the reduction of the nitro groups to amino groups, followed by diazotization and coupling with a chromogenic reagent to produce a highly colored azo dye. cabidigitallibrary.orgresearchgate.net
For instance, a method described for other dinitroanilines involves hydrolysis to 2,4-dinitroaniline (B165453), which is then diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is coupled with a compound like aniline (B41778) to form a colored product, the absorbance of which can be measured at a specific wavelength (e.g., 460 nm) to determine the concentration of the original analyte. cabidigitallibrary.orgresearchgate.net The reaction conditions, such as pH, temperature, and reagent concentrations, must be carefully optimized to ensure reproducible and accurate results.
Derivatization Strategies for Enhanced Analytical Sensitivity
Derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties, such as volatility for GC analysis, or to enhance its detectability. For nitroaromatic compounds, derivatization can be employed to increase sensitivity.
In the context of GC-MS, silylation is a common derivatization technique for polar nitroaromatic compounds containing hydroxyl or amino groups. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, making the compound more volatile and thermally stable.
For spectrophotometric methods, the derivatization is the color-forming reaction itself, as described in the section above, where the dinitroaniline is converted into a colored azo dye. cabidigitallibrary.orgresearchgate.net This chemical modification significantly enhances the ability to detect and quantify the compound at low concentrations using a spectrophotometer.
Method Validation and Quality Control in Analytical Research
The validation of any analytical method is crucial to ensure that it is reliable, accurate, and fit for its intended purpose. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijcpa.in
Quality control measures, such as the regular analysis of blanks, standards, and spiked samples, are implemented to monitor the ongoing performance of the analytical method. epa.gov
Applications As a Synthetic Intermediate and Building Block in Advanced Materials Chemistry
Utility in the Construction of Complex Molecular Architectures:There is no available research that describes the use of 3-methyl-2,4-dinitroaniline as a building block for creating complex molecular structures such as polymers, dendrimers, metal-organic frameworks, or other advanced materials.
Due to the strict requirement to focus solely on "this compound" and the lack of specific research findings, it is not possible to provide a scientifically accurate, thorough, and informative article that adheres to the provided outline.
To proceed, it would be necessary to broaden the scope of the article to include the well-documented applications of the parent compound, 2,4-dinitroaniline (B165453), from which potential applications of its 3-methyl derivative could be inferred based on established principles of organic chemistry. We await further instructions on how to proceed.
Emerging Research Frontiers and Future Perspectives
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The synthesis of nitroaromatic compounds, including 3-methyl-2,4-dinitroaniline, traditionally relies on batch processing, which can present challenges in terms of safety, scalability, and environmental impact. The adoption of flow chemistry offers a promising alternative for the sustainable synthesis of such compounds. Flow chemistry systems, by their nature, provide enhanced control over reaction parameters, improved heat and mass transfer, and the ability to handle hazardous reagents more safely in smaller, continuous streams. europa.eu
The principles of green chemistry are increasingly being applied to the synthesis of dinitroanilines. This includes the use of less hazardous solvents, the development of catalytic processes to replace stoichiometric reagents, and the design of energy-efficient reaction pathways. For instance, research into the synthesis of related compounds like N-methyl-2,4-dinitroaniline has explored aqueous reaction media, which significantly reduces the reliance on volatile organic solvents. While specific studies on the flow synthesis of this compound are not yet prevalent in the literature, the successful application of flow chemistry to the production of other energetic materials and fine chemicals suggests a strong potential for its adaptation. europa.euresearchgate.net The continuous nature of flow synthesis can lead to higher yields, improved purity, and a reduced environmental footprint compared to traditional batch methods.
Table 1: Comparison of Batch vs. Flow Synthesis for Nitroaromatic Compounds
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |
| Scalability | Often challenging and requires significant process redesign | More straightforward to scale up by running the system for longer |
| Process Control | More difficult to control temperature and mixing | Precise control over reaction parameters |
| Efficiency | Can have lower yields and generate more waste | Often results in higher yields and less waste |
| Environmental Impact | Potentially larger due to solvent use and waste generation | Reduced environmental footprint through efficient resource utilization |
Exploration of Novel Catalytic Transformations
The functional groups of this compound, namely the nitro and amine groups, offer a rich landscape for catalytic transformations. A significant area of research is the selective reduction of the nitro groups. The catalytic hydrogenation of dinitroaromatic compounds to their corresponding nitroanilines or diamines is a critical industrial process. researchgate.net The challenge lies in achieving high selectivity for the desired product, as over-reduction can occur.
Recent studies on the catalytic reduction of m-dinitrobenzene have demonstrated the efficacy of catalysts such as Ru-SnOx/Al2O3 in achieving high selectivity to m-nitroaniline. researchgate.net Similar catalytic systems could be explored for the selective reduction of one of the nitro groups in this compound, leading to valuable intermediates for further synthesis. The development of novel catalysts, including bimetallic nanoparticles and supported metal complexes, is an active area of investigation. These advanced catalysts offer the potential for higher activity, selectivity, and stability under milder reaction conditions. For example, carbon-supported bimetallic catalysts have been investigated for the selective hydrogenation of 2,4-dinitrotoluene, a structurally similar compound. mdpi.com
Table 2: Potential Catalytic Transformations of this compound
| Transformation | Potential Products | Catalyst Type |
|---|---|---|
| Selective Nitro Group Reduction | 3-methyl-2-nitroaniline, 3-methyl-4-nitroaniline (B15440) | Heterogeneous (e.g., supported metals) |
| Complete Nitro Group Reduction | 3-methyl-1,2,4-triaminobenzene | Heterogeneous (e.g., Ni, Pd, Pt) |
| N-Alkylation/Arylation | Substituted N-(3-methyl-2,4-dinitrophenyl)amines | Homogeneous or Heterogeneous |
Advanced Materials Development Based on Dinitroaniline Scaffolds
The dinitroaniline scaffold, with its combination of an aromatic ring and reactive functional groups, provides a versatile platform for the development of advanced materials. The presence of nitro groups, which are strong electron-withdrawing groups, and the amino group, an electron-donating group, imparts unique electronic and optical properties to the molecule. These properties can be harnessed in the design of novel polymers, dyes, and functional materials.
While the primary historical use of dinitroanilines has been in the synthesis of dyes and herbicides, emerging research is exploring their incorporation into more complex molecular architectures. wikipedia.org For instance, dinitroaniline derivatives have been investigated for their potential in creating polymers with specific thermal or optical properties. The amino group can be readily functionalized to introduce polymerizable moieties, allowing for the integration of the dinitroaniline unit into polymer backbones or as pendant groups. Furthermore, the unique photophysical properties of dinitroanilines could be exploited in the development of materials for nonlinear optics or as components in sensor arrays. Research into new derivatives of 2,4- and 2,6-dinitroanilines has shown potential for phytotoxicity and antimitotic activity, suggesting avenues for the development of new bioactive materials. researchgate.netresearchgate.net
Interdisciplinary Research with Environmental Science and Analytical Chemistry
The widespread use of dinitroaniline-based herbicides has prompted significant interdisciplinary research at the intersection of chemistry, environmental science, and analytical chemistry. nih.govnih.gov While this compound itself is not a major herbicide, the broader class of dinitroanilines is subject to environmental monitoring due to concerns about their persistence, bioaccumulation, and potential toxicity to non-target organisms. nih.govd-nb.info
Environmental scientists are investigating the fate and transport of dinitroanilines in soil and water systems. This includes studying their degradation pathways, which can involve microbial action, photodegradation, and chemical transformation. researchgate.net Understanding these processes is crucial for assessing the environmental risk associated with these compounds and for developing effective remediation strategies.
In parallel, analytical chemists are focused on developing sensitive and selective methods for the detection of dinitroanilines in environmental matrices. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), are commonly employed for the trace analysis of these compounds. env.go.jpthermofisher.com The development of on-line solid-phase extraction (SPE) methods has improved the efficiency and automation of sample preparation for the analysis of nitroanilines in water samples. thermofisher.com
Table 3: Analytical Techniques for Dinitroaniline Detection
| Technique | Sample Type | Key Advantages |
|---|---|---|
| GC-MS | Soil, Water | High sensitivity and selectivity, structural information |
| HPLC-UV/MS | Water, Biological fluids | Suitable for polar and thermolabile compounds, versatile |
| On-line SPE-HPLC | Water | Automated, high-throughput, reduced sample handling |
The collaborative efforts of environmental and analytical chemists are essential for monitoring the environmental impact of dinitroaniline compounds and for ensuring the safety of ecosystems and human health.
Q & A
[Basic] What synthetic methods are commonly employed for the preparation of 3-methyl-2,4-dinitroaniline, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis of nitroaniline derivatives typically involves nitration, halogenation, or nucleophilic substitution. For example, 6-bromo-2,4-dinitroaniline is synthesized via bromination of 2,4-dinitroaniline using HBr-H₂O₂ with a phase-transfer catalyst (dodecyl sulfonic acid sodium salt) at 80–90°C for 3 hours, achieving yields >94% . Optimizing parameters like stoichiometry (e.g., n(amine):n(HBr):n(H₂O₂) = 1:1.2:2), catalyst loading (1.5% mol), and temperature control is critical. Similar approaches can be adapted for this compound by substituting methyl groups at the meta position during nitration or via methylation of precursor nitroanilines.
Table 1: Key reaction parameters for bromination of 2,4-dinitroaniline
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Brominating agent | HBr-H₂O₂ | 94.5% |
| Catalyst | Dodecyl sulfonic acid Na | 94.5% |
| Temperature | 80–90°C | 94.5% |
| Time | 3 hours | 94.5% |
[Basic] How can solubility characteristics of this compound in various solvents be determined experimentally?
Answer:
Solubility can be assessed using gravimetric or spectroscopic methods. For related compounds like 6-chloro-2,4-dinitroaniline, solubility in hot water and alcohol is limited (e.g., <0.15 g/L in cold water) . To test this compound:
Prepare saturated solutions in solvents (water, ethanol, toluene) at controlled temperatures (25°C, 50°C).
Filter undissolved material and evaporate the solvent to calculate solubility (mg/mL).
Validate via UV-Vis spectroscopy at λ_max ≈ 350–400 nm (typical for nitroaromatics) .
[Basic] What spectroscopic techniques are most effective for characterizing nitro and amine functional groups in this compound?
Answer:
- FT-IR : Nitro groups show asymmetric/symmetric stretching at 1520 cm⁻¹ and 1340 cm⁻¹. Amine N-H stretches appear at 3300–3500 cm⁻¹ .
- NMR : ¹H NMR reveals aromatic protons (δ 7–9 ppm) and methyl groups (δ 2–3 ppm). ¹³C NMR distinguishes nitro carbons (δ 140–150 ppm) .
- XRD : Resolves crystal packing and polymorphism, as seen in 6-chloro-2,4-dinitroaniline polymorphs (Forms I-III) with distinct mechanical behaviors .
[Advanced] How does the crystal structure of nitroaniline derivatives influence their mechanical properties and formulation potential?
Answer:
Polymorphs of 6-chloro-2,4-dinitroaniline exhibit varying mechanical behaviors: Form I (shearing), Form II (bending), and Form III (brittle). These differences arise from hydrogen-bonding networks and π-π stacking . For this compound, crystallography-guided design can optimize tabletability in pharmaceutical formulations by selecting polymorphs with favorable plasticity.
Table 2: Mechanical properties of 6-chloro-2,4-dinitroaniline polymorphs
| Polymorph | Elastic Modulus (GPa) | Tabletability (MPa) | Dominant Mechanism |
|---|---|---|---|
| Form I | 0.8 | 120 | Shearing |
| Form II | 1.2 | 90 | Bending |
| Form III | 1.5 | 60 | Brittle fracture |
[Advanced] What mechanistic insights explain the nucleophilic substitution reactivity of this compound in amine reactions?
Answer:
Nitro groups activate the aromatic ring for nucleophilic substitution. For example, 1-chloro-2,4-dinitrobenzene reacts with n-butylamine via an S_NAr mechanism in reverse micelles, forming N-butyl-2,4-dinitroaniline . For this compound:
The electron-withdrawing nitro groups increase electrophilicity at the para position.
Steric effects from the methyl group may slow kinetics compared to unsubstituted analogs.
Monitor reaction progress via HPLC or GC-MS to quantify intermediates .
[Advanced] How can photocatalytic degradation of this compound be optimized using heterostructured nanomaterials?
Answer:
g-C₃N₄/ZnS/CoFe₂O₄ nanocomposites degrade nitroaromatics under UV-vis light via radical generation (•OH, O₂•⁻). Key steps:
Synthesize nanocomposites with controlled bandgap (e.g., 2.8 eV for visible light absorption).
Optimize catalyst loading (1–2 g/L) and pH (neutral to acidic).
Track degradation kinetics via LC-MS or TOC analysis .
[Advanced] How can researchers resolve contradictions in reported thermal stability data for nitroaniline derivatives?
Answer:
Discrepancies in melting points (e.g., 178°C vs. 188°C for similar compounds ) may arise from impurities or polymorphic forms. Mitigation strategies:
Purify via recrystallization (ethanol/water) or column chromatography.
Validate purity via DSC (sharp melting endotherms) and PXRD .
Report detailed synthetic and analytical conditions (e.g., heating rate in DSC).
[Advanced] What environmental monitoring techniques are suitable for detecting trace this compound in air or water?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
